tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is notable for its unique chemical properties, making it valuable in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-fluoro-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidine derivative with similar structural features.
N-Phenyl-4-piperidinamine: Shares the piperidine core structure but differs in functional groups.
Uniqueness
Tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate is unique due to the presence of both a fluoro and a methyl group on the piperidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Overview
tert-Butyl 4-fluoro-4-methylpiperidine-1-carboxylate is a compound of considerable interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, in vitro studies, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈FNO₃
- Molecular Weight : 239.28 g/mol
- CAS Number : 22248022
- Density : 1.1 g/cm³
- Boiling Point : 350 °C
- LogP : 1.5
The structure of this compound includes a piperidine ring substituted with a tert-butyl group and a fluorine atom, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- Acetylcholinesterase Inhibition : The compound acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions characterized by cognitive decline, such as Alzheimer's disease.
In Vitro Studies
Research has demonstrated several promising biological activities for this compound:
- Neuroprotective Effects : In vitro studies have shown that this compound can prevent amyloid-beta peptide aggregation, which is significant in Alzheimer's pathology. For instance, one study reported an inhibition rate of approximately 85% at concentrations around 100 μM , indicating strong potential for neuroprotection against amyloidogenesis.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈FNO₃ |
Molecular Weight | 239.28 g/mol |
CAS Number | 22248022 |
Density | 1.1 g/cm³ |
Boiling Point | 350 °C |
LogP | 1.5 |
Neuroprotective Effects
A study assessing the protective effects against amyloid-beta-induced toxicity in neuronal cells highlighted that this compound reduced levels of pro-inflammatory cytokines such as TNF-α and oxidative stress markers, showcasing its potential as a therapeutic agent for Alzheimer's disease .
Enzyme Inhibition
The compound exhibited an IC₅₀ value of approximately 15.4 nM for AChE inhibition, suggesting strong inhibitory potential that could be leveraged in treating cognitive decline associated with neurodegenerative diseases .
Comparative Analysis
When compared with other fluorinated piperidines, this compound displayed unique reactivity patterns and biological activities that distinguish it as a candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWUMINDALALEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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